

# Application of CRISPR-Cas9 for Targeted Knockout of the *acrA* Gene

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## Compound of Interest

Compound Name: *Acrsa*

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## Abstract

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell. The AcrAB-TolC efflux pump is a major contributor to antibiotic resistance in many Gram-negative bacteria. The periplasmic membrane fusion protein, AcrA, is an essential component of this tripartite system, linking the inner membrane transporter AcrB to the outer membrane channel TolC.<sup>[1][2][3]</sup> Disrupting the function of this pump by knocking out the *acrA* gene presents a promising strategy to re-sensitize MDR bacteria to existing antibiotics. This document provides detailed application notes and protocols for the targeted knockout of the *acrA* gene using the CRISPR-Cas9 system in *Escherichia coli*, a model organism for studying Gram-negative bacteria.

## Introduction

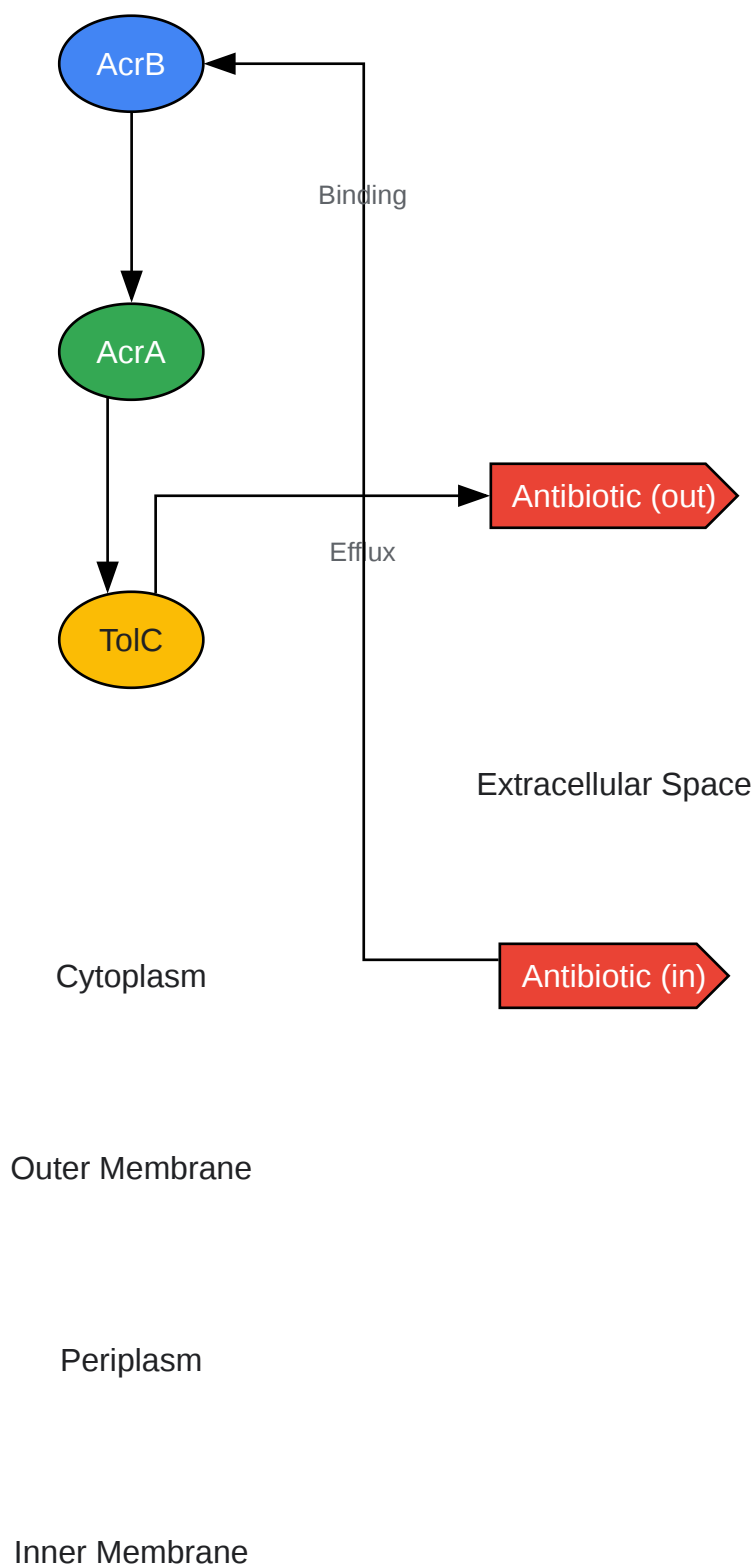
The AcrAB-TolC efflux pump is a member of the Resistance-Nodulation-Division (RND) superfamily and plays a crucial role in the intrinsic and acquired antibiotic resistance of *E. coli* and other Gram-negative pathogens.<sup>[1]</sup> AcrA, a membrane fusion protein, is responsible for bridging the inner membrane protein AcrB and the outer membrane protein TolC, forming a continuous channel for drug efflux.<sup>[2][3]</sup> The knockout of the *acrA* gene has been shown to disrupt the assembly and function of the AcrAB-TolC pump, leading to increased susceptibility to various antibiotics.<sup>[4]</sup>

The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing in a wide range of organisms, including bacteria.<sup>[3][5]</sup> This system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it introduces a double-strand break (DSB). The cell's natural DNA repair mechanisms can then be harnessed to introduce desired genetic modifications, such as gene knockouts.

This application note details a comprehensive workflow for the CRISPR-Cas9-mediated knockout of the *acrA* gene in *E. coli*. The protocol covers sgRNA design, delivery of CRISPR-Cas9 components, selection and screening of knockout mutants, and validation of the gene knockout at both the genomic and phenotypic levels.

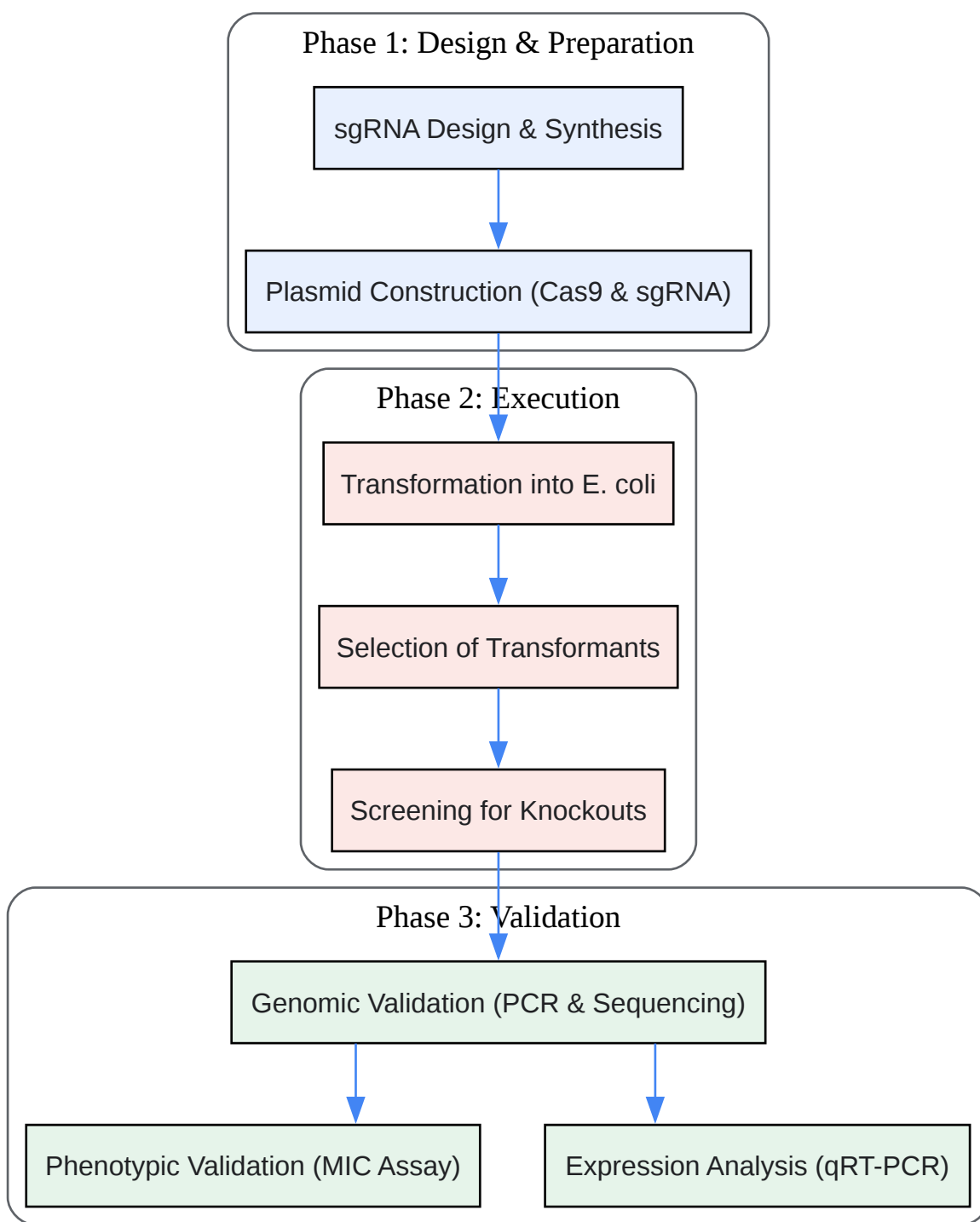
## Signaling Pathway and Experimental Workflow

The AcrAB-TolC efflux pump facilitates the extrusion of antibiotics from the bacterial cell. The experimental workflow outlines the key steps for knocking out the *acrA* gene using CRISPR-Cas9.



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Caption: The AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.



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Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of the *acrA* gene.

## Experimental Protocols

## sgRNA Design and Synthesis

Objective: To design and synthesize sgRNAs targeting the *acrA* gene in *E. coli*.

Materials:

- *E. coli* *acrA* gene sequence (e.g., from NCBI)
- sgRNA design software (e.g., CHOPCHOP, CRISPOR)

Protocol:

- Retrieve the nucleotide sequence of the *acrA* gene from a relevant database.
- Use sgRNA design tools to identify potential 20-nucleotide target sequences within the *acrA* gene. These tools will typically screen for sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
- Select sgRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations.
- Synthesize the selected sgRNA sequences as DNA oligonucleotides for subsequent cloning into an expression vector.

Parameter	Recommendation
Target Region	Within the 5' coding region of the <i>acrA</i> gene to ensure a null mutation.
PAM Sequence	NGG (for SpCas9)
sgRNA Length	20 nucleotides
Off-target Sites	Should have at least 3-4 mismatches compared to any other site in the genome.

## Plasmid Construction and Delivery

Objective: To clone the designed sgRNA into a Cas9-expressing plasmid and deliver it into E. coli.

Materials:

- pCas9 plasmid (containing the Cas9 gene)
- sgRNA cloning vector
- Restriction enzymes
- T4 DNA ligase
- Competent E. coli cells (e.g., DH5 $\alpha$  for cloning, target strain for knockout)
- Electroporator and cuvettes

Protocol:

- Clone the synthesized sgRNA oligonucleotides into a suitable sgRNA expression vector according to the manufacturer's protocol. This typically involves annealing the complementary oligos and ligating them into a linearized vector.
- Co-transform the Cas9 expression plasmid and the sgRNA expression plasmid into the target E. coli strain. Electroporation is a common and efficient method for plasmid delivery into E. coli.[6]
- Alternatively, a single plasmid system containing both the Cas9 and sgRNA expression cassettes can be used.[7]

Component	Description
Cas9 Expression Plasmid	Carries the gene for the Cas9 nuclease.
sgRNA Expression Plasmid	Carries the specific sgRNA sequence targeting the <i>acrA</i> gene.
Delivery Method	Electroporation is recommended for high transformation efficiency in <i>E. coli</i> .
Selection Marker	Plasmids should carry antibiotic resistance genes for selection of transformants.

## Selection and Screening of Knockout Mutants

Objective: To select for cells that have undergone successful gene editing and screen for *acrA* knockout mutants.

Materials:

- LB agar plates with appropriate antibiotics
- PCR reagents
- Primers flanking the *acrA* target site

Protocol:

- Plate the transformed *E. coli* on LB agar containing the appropriate antibiotics to select for cells that have successfully taken up the plasmids.
- Pick individual colonies and grow them in liquid culture.
- Perform colony PCR using primers that flank the sgRNA target site in the *acrA* gene.
- Analyze the PCR products by agarose gel electrophoresis. A successful knockout may result in a size shift of the PCR product due to insertions or deletions (indels) introduced by the DNA repair process.

## Validation of *acrA* Gene Knockout

Objective: To confirm the knockout of the *acrA* gene at the genomic and phenotypic levels.

Materials:

- PCR purification kit
- Sanger sequencing service
- Antibiotics for susceptibility testing (e.g., ciprofloxacin, tetracycline)
- Microplate reader or agar plates for MIC determination
- RNA extraction kit
- Reverse transcriptase
- qPCR reagents and instrument

Protocols:

### a. Genomic Validation by Sanger Sequencing:

- Purify the PCR products from colonies that showed a potential indel.
- Send the purified PCR products for Sanger sequencing.[8]
- Align the sequencing results with the wild-type *acrA* gene sequence to confirm the presence of a frameshift mutation or other disruptive indel at the target site.

### b. Phenotypic Validation by Minimum Inhibitory Concentration (MIC) Assay:

- Determine the MIC of various antibiotics for the wild-type and putative *acrA* knockout strains. This can be done using broth microdilution or agar dilution methods.
- A significant decrease in the MIC for antibiotics known to be substrates of the AcrAB-TolC pump in the knockout strain compared to the wild-type strain indicates a functional knockout of *acrA*.[9]

Antibiotic	Expected Outcome in <i>acrA</i> Knockout
Ciprofloxacin	Increased susceptibility (Lower MIC)
Tetracycline	Increased susceptibility (Lower MIC)
Erythromycin	Increased susceptibility (Lower MIC)
Kanamycin	May show little to no change[9]

#### c. Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR):

- Extract total RNA from both wild-type and *acrA* knockout strains.
- Synthesize cDNA using reverse transcriptase.[10][11]
- Perform qRT-PCR using primers specific for the *acrA* gene and a reference gene (e.g., *rpoB*).[12][13]
- The absence or significant reduction of *acrA* mRNA levels in the knockout strain compared to the wild-type confirms the knockout at the transcriptional level.

Strain	Relative <i>acrA</i> mRNA Expression
Wild-Type	1.0 (normalized)
<i>acrA</i> KO	Undetectable or significantly reduced

## Conclusion

The CRISPR-Cas9 system provides an efficient and precise method for knocking out the *acrA* gene in *E. coli*. This approach allows for the functional investigation of the AcrAB-TolC efflux pump and its role in antibiotic resistance. The detailed protocols provided in this application note offer a comprehensive guide for researchers aiming to develop and validate *acrA* knockout strains. The successful generation of such strains can serve as a valuable tool in the discovery and development of novel strategies to combat multidrug resistance in pathogenic bacteria.

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